Ethyl 3-bromo-4-oxopentanoate
Overview
Description
Ethyl 3-bromo-4-oxopentanoate is an organic compound with the molecular formula C7H11BrO3 It is a brominated ester that features both a ketone and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-4-oxopentanoate can be synthesized through several methods. One common approach involves the bromination of ethyl acetoacetate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction proceeds under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Industrial methods often employ large-scale reactors and optimized reaction conditions to maximize output .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-oxopentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides.
Reduction: Alcohols.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
Ethyl 3-bromo-4-oxopentanoate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4-oxopentanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ketone and ester groups participate in various organic transformations. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and ester groups, which activate the molecule towards nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxopentanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 4-bromo-3-oxobutanoate: Similar structure but with a different carbon chain length, affecting its reactivity and applications.
Uniqueness
Ethyl 3-bromo-4-oxopentanoate is unique due to the presence of both a bromine atom and a ketone group, which confer distinct reactivity patterns. This combination makes it a versatile intermediate in organic synthesis, allowing for the construction of a wide range of complex molecules .
Properties
IUPAC Name |
ethyl 3-bromo-4-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-3-11-7(10)4-6(8)5(2)9/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBHNRDFFCWPHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513344 | |
Record name | Ethyl 3-bromo-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54260-84-3 | |
Record name | Ethyl 3-bromo-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-bromo-4-oxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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